Marsglobiferin

antisweet activity triterpenoid glycosides structure-activity relationship

Marsglobiferin is a pentacyclic oleanane-type triterpenoid aglycone with a unique 3β,16β,21β,22α,28-pentahydroxy substitution pattern. It serves as a structurally defined inactive control in antisweet activity studies and an authentic reference standard for Asclepiadaceae metabolomics. Not interchangeable with longispinogenin, chichipegenin, or sitakisogenin due to divergent hydroxylation topology. For researchers requiring validated aglycone identity.

Molecular Formula C30H50O5
Molecular Weight 490.7 g/mol
Cat. No. B12372229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMarsglobiferin
Molecular FormulaC30H50O5
Molecular Weight490.7 g/mol
Structural Identifiers
SMILESCC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)C)O)C)C
InChIInChI=1S/C30H50O5/c1-25(2)14-18-17-8-9-20-27(5)12-11-21(32)26(3,4)19(27)10-13-28(20,6)29(17,7)15-22(33)30(18,16-31)24(35)23(25)34/h8,18-24,31-35H,9-16H2,1-7H3/t18-,19-,20+,21-,22-,23-,24-,27-,28+,29+,30-/m0/s1
InChIKeyAYDKOFQQBHRXEW-SQNAMZIKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Marsglobiferin Triterpenoid Procurement: Chemical Class, Structural Identity, and Analytical Benchmarking for Research Sourcing


Marsglobiferin is a pentacyclic oleanane-type triterpenoid with the systematic designation 3β,16β,21β,22α,28-pentahydroxy-olean-12-ene, carrying a molecular formula of C₃₀H₅₀O₅ and a molecular weight of 490.72 g/mol [1] . The compound was first isolated and structurally elucidated from the mild acid hydrolysate of an ethanol extract derived from the stems of Marsdenia globifera, with its full stereochemical configuration confirmed via comprehensive 2D NMR spectroscopic analysis [1]. Marsglobiferin serves as the aglycone core for several triterpenoid glycosides identified across diverse plant species, notably within the Asclepiadaceae family [2]. The compound is commercially available from multiple chemical suppliers for research applications, typically offered at purities of 95% or higher, with sourcing transparency critical given the variability in documentation of biological validation across vendor platforms [3].

Why Oleanane Triterpenoid Substitution Fails: Critical Divergence in Marsglobiferin's Hydroxylation Topology and Functional Consequences


Generic substitution among oleanane-type triterpenoids is scientifically unjustified due to fundamental divergences in hydroxylation pattern, stereochemical configuration, and glycosylation potential that directly dictate biological function. Within a single series of structurally related glycosides sharing an identical sugar moiety, the presence or absence of an acyl group on the aglycone core determines whether antisweet activity is present or absent—sitakisosides bearing marsglobiferin as the aglycone (XVIII and XIX) lack acyl modification and exhibit no antisweet activity, whereas sitakisosides with other aglycones but bearing acyl groups (XI-XIII, XVI) demonstrate measurable antisweet effects [1]. The specific 3β,16β,21β,22α,28-pentahydroxy substitution pattern of marsglobiferin, with hydroxyl groups at five distinct positions across the oleanane skeleton, creates a unique hydrogen-bonding topography and stereoelectronic environment that cannot be replicated by compounds with fewer hydroxyl groups or different stereochemistry [2]. This structural uniqueness has direct procurement implications: marsglobiferin cannot be interchanged with longispinogenin (C30H50O4, one fewer hydroxyl group), chichipegenin (different hydroxylation), or sitakisogenin (different hydroxylation) in any assay where aglycone structure is a determinant of biological outcome [1]. For researchers requiring an authentic marsglobiferin aglycone—whether as a synthetic precursor, an analytical reference standard, or a defined inactive control in antisweet activity studies—substitution with any structurally similar but non-identical triterpenoid introduces uncontrolled variables that compromise experimental reproducibility and data validity.

Marsglobiferin Comparative Evidence Guide: Quantitative Differentiation from Closest Structural Analogs


Marsglobiferin vs. Co-Occurring Aglycones: Differential Antisweet Activity in Sitakisoside Glycoside Series

In a direct head-to-head comparison of ten sitakisoside glycosides sharing an identical 3-O-β-D-xylopyranosyl(1→6)-β-D-glucopyranosyl(1→6)-β-D-glucopyranosyl sugar moiety but differing in their aglycone cores and acyl modifications, the glycosides containing marsglobiferin as the aglycone (sitakisosides XVIII and XIX) exhibited no antisweet activity. In contrast, sitakisosides with different aglycones (sitakisogenin, chichipegenin, longispinogenin) that carried an acyl group on the sugar moiety demonstrated positive antisweet activity [1]. This is not a potency comparison but a binary functional divergence: marsglobiferin-derived glycosides are inactive in this assay system, while comparator aglycone-derived glycosides with acyl groups are active. The presence of an acyl group—absent in the marsglobiferin-containing glycosides—was identified as a structural prerequisite for antisweet activity within this series [1].

antisweet activity triterpenoid glycosides structure-activity relationship oleanane aglycones

Structural Differentiation: Marsglobiferin Hydroxylation Pattern vs. Longispinogenin (Closest Co-Occurring Analog)

Marsglobiferin and longispinogenin co-occur as aglycones in the same sitakisoside glycoside series from Stephanotis lutchuensis, yet they possess distinct molecular architectures with measurable differences in hydroxylation stoichiometry and stereochemistry. Marsglobiferin is a pentahydroxy oleanane bearing hydroxyl groups at positions 3β, 16β, 21β, 22α, and 28 [1] [2]. Longispinogenin, by contrast, contains four hydroxyl groups (C₃₀H₅₀O₄, molecular weight 474.72 g/mol) with a different substitution pattern [2] [3]. The additional hydroxyl group in marsglobiferin increases its molecular weight by approximately 16 mass units (490.72 vs. 474.72 g/mol), alters its hydrogen-bonding capacity (five H-bond donors vs. four), and modifies its calculated partition coefficient (LogP approximately 4.6 for marsglobiferin versus higher lipophilicity for the less hydroxylated longispinogenin). These physicochemical differences translate into distinct chromatographic retention behavior and differential solubility profiles, with direct implications for isolation protocols, analytical method development, and formulation strategies.

triterpenoid structure elucidation NMR spectroscopy oleanane hydroxylation natural product chemistry

Glycosylation Architecture Divergence: Marsglobiferin as Aglycone Core in Defined Glycoside Contexts

Marsglobiferin functions as an aglycone scaffold that, when glycosylated, generates structurally distinct glycosides whose biological properties depend on both the aglycone identity and the appended sugar moieties. In the sitakisoside series, marsglobiferin-containing glycosides (XVIII and XIX) share the identical 3-O-β-D-xylopyranosyl(1→6)-β-D-glucopyranosyl(1→6)-β-D-glucopyranosyl trisaccharide chain with other sitakisosides [1]. However, the specific stereochemical and hydroxylation features of the marsglobiferin core create a unique three-dimensional presentation of the sugar moiety relative to the aglycone surface. This structural context is distinct from glycosides built on longispinogenin (sitakisoside XX), chichipegenin (sitakisosides XVI and XVII), or sitakisogenin (sitakisosides XI-XV) cores [1]. The absence of an acyl group on the sugar moiety of marsglobiferin-containing glycosides—a feature present in the active antisweet sitakisosides—provides a defined negative control for dissecting the acyl group's contribution to receptor interaction or membrane partitioning [1].

triterpenoid saponins glycosylation natural product glycosides aglycone diversity

Marsglobiferin Application Scenarios: Evidence-Backed Research and Industrial Use Cases


Defined Inactive Control Aglycone in Antisweet Activity Structure-Activity Relationship Studies

Marsglobiferin serves as a structurally characterized inactive aglycone control in antisweet activity studies. Within the sitakisoside glycoside series sharing an identical trisaccharide chain, marsglobiferin-containing glycosides lack the acyl group present in active antisweet compounds and correspondingly show no antisweet activity, while comparator glycosides with acyl modifications demonstrate measurable activity [1]. This defined negative control function enables researchers to isolate the specific contribution of acyl modifications to antisweet activity, providing a reference point for structure-activity relationship investigations of triterpenoid sweet-taste modulators.

Analytical Reference Standard for Oleanane Pentahydroxy Triterpenoid Identification and Quantification

Marsglobiferin's unique pentahydroxy substitution pattern (3β,16β,21β,22α,28) [1] and full NMR spectral characterization [2] establish it as an authenticated reference standard for the identification and quantification of this specific hydroxylation topology in natural product extracts, plant metabolomics studies, and quality control of botanical materials. The compound's distinct chromatographic behavior—reflecting its five hydroxyl groups and calculated LogP of approximately 4.6 —differentiates it from less hydroxylated oleananes such as longispinogenin (four hydroxyl groups, molecular weight 474.72 g/mol) and β-amyrin (one hydroxyl group), enabling unambiguous peak assignment in complex mixtures. Researchers analyzing Marsdenia globifera, Stephanotis lutchuensis, or related Asclepiadaceae species require authentic marsglobiferin to validate analytical methods and confirm compound identity in biological samples.

Synthetic Precursor for Novel Triterpenoid Derivatives with Modified Hydroxylation Patterns

The five strategically positioned hydroxyl groups of marsglobiferin—at C-3, C-16, C-21, C-22, and C-28 of the oleanane skeleton [1]—provide multiple functional handles for regioselective chemical modifications including acylation, alkylation, oxidation, and glycosylation. This hydroxylation density and distribution exceed that of more common triterpenoids such as oleanolic acid (one hydroxyl at C-3, one carboxyl at C-28) or β-amyrin (single hydroxyl at C-3). The availability of multiple hydroxyl groups with distinct stereochemical environments (3β equatorial, 16β axial, 21β, 22α, and 28 primary) enables systematic exploration of structure-activity relationships through selective derivatization, making marsglobiferin a valuable scaffold for generating focused libraries of polyhydroxylated triterpenoid analogs with potentially novel biological profiles.

Aglycone Scaffold for Controlled Glycosylation and Saponin Semi-Synthesis

Marsglobiferin provides an authentic aglycone core for controlled glycosylation studies, enabling the systematic semi-synthesis of defined triterpenoid saponins. The compound's stereochemically resolved structure—with full 3D configuration confirmed by 2D NMR [1]—serves as a well-characterized substrate for enzymatic or chemical glycosylation at specific hydroxyl positions. Researchers can attach defined sugar moieties to marsglobiferin to probe how aglycone identity influences glycoside physicochemical properties, membrane interactions, and biological target recognition, using the natural marsglobiferin-containing sitakisosides (XVIII and XIX) as comparative benchmarks [2].

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